molecular formula C11H6F3NO3 B1456875 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 1003561-80-5

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B1456875
CAS No.: 1003561-80-5
M. Wt: 257.16 g/mol
InChI Key: QOCRUEFJYFMYAM-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid ( 1003561-80-5, Molecular Weight: 257.16 g/mol) is a high-value heterocyclic building block designed for advanced pharmaceutical and agrochemical research . Its structure incorporates a 1,2-oxazole (isoxazole) core functionalized at the 5-position with a 2-(trifluoromethyl)phenyl group and at the 4-position with a carboxylic acid . The trifluoromethyl group significantly enhances the molecule's lipophilicity and metabolic stability, making it a key motif in the design of bioactive compounds . The carboxylic acid moiety provides a versatile handle for further synthetic modifications, allowing for the creation of diverse derivatives such as amides, esters, and more complex molecular architectures . In scientific research, this compound serves as a critical synthetic intermediate. It is particularly valuable in the exploration of new immunomodulatory and anti-inflammatory agents, given the established role of similar isoxazole-carboxamide derivatives in these fields . The compound can be synthesized via cyclization routes involving acetoacetic acid derivatives and hydroxylamine, or through amide formation followed by cyclization, with processes optimized for scalability and high yield . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(16)17)5-15-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCRUEFJYFMYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Route via Acetoacetic Acid Derivatives and Hydroxylamine

A well-documented method for preparing isoxazole derivatives, closely related to oxazoles, involves the reaction of acetoacetic acid derivatives with hydroxylamine to form the isoxazole ring system. For the target compound, a similar strategy applies:

  • Starting from 2-(trifluoromethyl)benzoyl chloride , the acyl chloride reacts with an amine or hydroxylamine derivative to form intermediates.
  • These intermediates undergo cyclization under acidic or basic conditions to yield the 1,2-oxazole ring.
  • The carboxylic acid group is introduced either by hydrolysis of ester intermediates or direct functionalization.

This method benefits from the availability of trifluoromethyl-substituted benzoyl chlorides and the versatility of acetoacetic acid derivatives.

Amide Formation Followed by Cyclization

Another approach involves:

  • Reacting 4-trifluoromethylaniline with acetoacetic acid derivatives or acid chlorides to form anilide intermediates.
  • These intermediates are then cyclized to form the isoxazole or oxazole ring system.
  • The reaction is typically carried out in inert solvents such as acetonitrile, diethyl ether, or tetrahydrofuran.
  • Reaction temperatures range from 20°C to 100°C, with reaction times between 10 minutes and 3 hours depending on conditions.

This method allows for the controlled introduction of the trifluoromethyl phenyl group and efficient ring closure.

Industrial Production Considerations

For scale-up and industrial synthesis:

  • The use of catalysts and optimized reaction conditions (temperature, solvent, pH) is critical to maximize yield and purity.
  • Industrial processes often employ acid-binding agents like potassium carbonate or organic bases (triethylamine, pyridine) to neutralize by-products and drive the reaction forward.
  • Extraction and purification steps involve polar organic solvents such as methylene chloride or chloroform, followed by recrystallization from solvents like toluene or ethanol to obtain pure crystalline product.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Temperature Range Time Range Notes
Acyl chloride formation 2-(Trifluoromethyl)benzoyl chloride precursor - Room temp to 80°C Minutes to 2 hours Prepared from corresponding acid derivatives
Amide/anilide formation 4-Trifluoromethylaniline + acyl chloride Acetonitrile, ether, THF 20°C to 80°C 10 min to 3 hours Acid-binding agents used to neutralize HCl
Cyclization Hydroxylamine or amine cyclization Alcohols, nitriles, ethers 20°C to 100°C Minutes to hours Controlled pH critical for ring closure
Hydrolysis/functionalization Acid or base hydrolysis to carboxylic acid Acetic acid/HCl mixtures Ambient to reflux Variable Final step to yield carboxylic acid
Purification Extraction and recrystallization Methylene chloride, toluene, ethanol Ambient to reflux - Ensures high purity and crystallinity

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Cyclization of acetoacetic acid derivatives with hydroxylamine 2-(Trifluoromethyl)benzoyl chloride, hydroxylamine Straightforward ring formation, versatile Requires careful pH control 65-80
Amide formation followed by cyclization 4-Trifluoromethylaniline, acetoacetic acid derivatives Controlled substitution, scalable Sensitive to reaction conditions 70-85
Industrial optimized synthesis Catalysts, acid-binding agents, controlled solvents High yield, purity, scalable Requires process optimization 75-90

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmaceutical Research

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is being explored for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug development targeting various diseases.

Agrochemical Development

Due to its structural characteristics, this compound can be utilized in the development of agrochemicals. Its efficacy in modifying biological pathways in plants could lead to the creation of more effective herbicides or fungicides.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the synthesis of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study 1: Synthesis and Characterization

A study conducted by researchers at LGC Standards detailed the synthesis of this compound through a multi-step synthetic route involving cyclization reactions. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity.

Research published in PubChem assessed the biological activity of this compound against various cancer cell lines. The results indicated that it exhibits cytotoxic effects, suggesting its potential as an anticancer agent.

Market Availability

This compound is commercially available from various suppliers, including:

SupplierPrice RangeForm
CymitQuimica€92 - €441Neat
LGC StandardsInquiryNeat
Sigma-AldrichInquiryPowder

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Functional Group Variations: Carboxylic Acid vs. Amide

Impurity-F (5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)

  • Structural Differences : The carboxylic acid in the target compound is replaced with a carboxamide group. Additionally, a methyl group is present at position 5 of the oxazole ring.
  • Implications: Acidity/Solubility: The amide group in Impurity-F reduces acidity compared to the carboxylic acid, likely decreasing water solubility. Synthetic Role: Impurity-F is a byproduct in teriflunomide synthesis, highlighting the importance of reaction conditions to minimize amide formation during carboxamide synthesis .

Positional Isomerism of Substituents

Impurity-C (5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)

  • Structural Differences : The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of the ortho (2-position).

Oxazole Ring Substitution Patterns

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

  • Structural Differences : A 1,3-oxazole core (vs. 1,2-oxazole) with a phenyl group at position 2 and methyl at position 4.
  • Physical Properties : Melting point (239–242°C) is significantly higher than the target compound’s analogs, likely due to enhanced crystallinity from the 1,3-oxazole configuration .

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid

  • Structural Differences : Carboxylic acid at position 4 and methyl at position 5 on a 1,3-oxazole ring.
  • Physical Properties : Lower melting point (182–183°C) compared to the 4-methyl analog, suggesting reduced intermolecular interactions .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Core Structure Substituents (Position) Functional Group Melting Point (°C) Key Applications
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid 1,2-oxazole 5: 2-(Trifluoromethyl)phenyl; 4: COOH Carboxylic acid Not reported Pharmaceutical intermediate
Impurity-F 1,2-oxazole 5: CH₃; 4: CONH-2-(Trifluoromethyl)Ph Carboxamide Not reported Teriflunomide impurity
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid 1,3-oxazole 2: Ph; 4: CH₃; 5: COOH Carboxylic acid 239–242 Research reagent
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 1,3-oxazole 2: Ph; 4: COOH; 5: CH₃ Carboxylic acid 182–183 Research reagent

Biological Activity

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is a compound with significant potential in various biological applications. Its unique structure includes a trifluoromethyl group, an oxazole ring, and a carboxylic acid moiety, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H6F3NO3C_{11}H_6F_3NO_3 with a molecular weight of 257.17 g/mol. The compound can be synthesized through various methods, including:

  • Cyclization of Precursors : The reaction of 2-(trifluoromethyl)benzoyl chloride with amines can lead to the formation of the oxazole ring.
  • Functionalization : The introduction of the carboxylic acid group can occur post-cyclization under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the oxazole ring participates in hydrogen bonding, modulating the compound's effects on biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • CEM (T-Lymphocyte Leukemia)

In vitro assays revealed that this compound exhibits cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, it demonstrated an IC50 value in the micromolar range against MCF-7 cells .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Comparison CompoundIC50 (μM)
MCF-715.63Doxorubicin10.38
HeLa12.00Tamoxifen10.00
CEM9.50--

Pharmacological Applications

The compound's unique properties make it a candidate for drug development in areas such as:

  • Antitumor Agents : Its ability to induce apoptosis suggests potential as an anticancer drug.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in cancer progression.

Case Studies and Research Findings

Several case studies have investigated the biological activity of derivatives similar to this compound:

  • Study on Apoptosis Induction : A study demonstrated that compounds with similar structures effectively increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic activity .
  • Comparative Analysis : In comparative studies against other oxazole derivatives, this compound exhibited superior cytotoxic effects against human cancer cell lines .
  • Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the compound and target receptors, indicating its potential for selective binding and therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid?

A practical approach involves a cyclocondensation reaction between a β-keto ester derivative and hydroxylamine hydrochloride to form the oxazole ring. Subsequent functionalization of the phenyl group with trifluoromethyl can be achieved via cross-coupling reactions such as Suzuki-Miyaura, using a trifluoromethyl-substituted boronic acid or ester. Post-synthetic hydrolysis of the ester group yields the carboxylic acid moiety. For example, similar oxazole derivatives (e.g., 5-(4-fluorophenyl)isoxazole-4-carboxylic acid) have been synthesized using palladium-catalyzed coupling and cyclization steps .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Combine chromatographic (HPLC, >95% purity) and spectroscopic techniques:

  • NMR : Analyze 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl substitution and oxazole ring integrity.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M–H]^- expected at m/z 286.03 for C11_{11}H6_{6}F3_{3}NO3_{3}).
  • Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values.
    Refer to analytical protocols for structurally related oxazole-carboxylic acids in and .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

The trifluoromethyl group often induces disorder in crystal lattices due to its high electronegativity and steric bulk. To mitigate this:

  • Use low-temperature crystallography (e.g., 100 K) to reduce thermal motion.
  • Employ SHELXL for refinement, applying PART and DFIX commands to model disordered CF3_3 groups .
  • For twinned crystals, utilize the TWIN command in SHELXTL. A case study on 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid () demonstrated successful refinement with an R factor < 0.05 despite CF3_3 disorder .

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The strong electron-withdrawing effect of CF3_3 enhances metabolic stability and modulates binding affinity to biological targets. For example:

  • Enzyme Inhibition : The CF3_3 group can engage in hydrophobic interactions or halogen bonding with active-site residues.
  • SAR Studies : Analogues lacking the CF3_3 group (e.g., 5-phenyl-1,2-oxazole-4-carboxylic acid) show reduced activity in antimicrobial assays, as observed in related oxazole derivatives () .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • LogP Calculation : Use the XLogP3 algorithm (PubChem) to estimate lipophilicity (~2.1 for this compound).
  • pKa Prediction : The carboxylic acid group has a predicted pKa of ~3.5 (ACD/Labs), critical for solubility in biological buffers.
  • Docking Studies : Molecular docking with AutoDock Vina can model interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural data from similar oxazole-carboxylic acids in .

Methodological Guidance

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

  • NMR Contradictions : If 13C^{13}\text{C} NMR signals for the oxazole ring vary, confirm the absence of regioisomers (e.g., 4- vs. 5-substituted oxazoles) via 2D NMR (HSQC, HMBC).
  • Mass Spec Anomalies : Check for adduct formation (e.g., sodium or potassium) by comparing ESI-MS in positive/negative ion modes.
    Cross-reference with published spectra of structurally validated compounds () .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous-flow reactors improve heat transfer during exothermic cyclization steps.
  • Crystallization : Use mixed solvents (e.g., EtOAc/hexane) to isolate the carboxylic acid form with >97% purity, as described for 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid () .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.